molecular formula C10H11N3O2S B13826050 Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) CAS No. 3161-65-7

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI)

Cat. No.: B13826050
CAS No.: 3161-65-7
M. Wt: 237.28 g/mol
InChI Key: WIBCODMQXSROKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) (hereafter referred to as Compound A) is a benzenesulfonamide derivative featuring a methyl group at the para position of the benzene ring and a 1H-pyrazol-3-yl substituent linked via the sulfonamide nitrogen. The methyl group likely enhances lipophilicity, influencing bioavailability, while the pyrazole moiety may contribute to hydrogen bonding or π-π interactions in target binding .

Properties

CAS No.

3161-65-7

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-methyl-N-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-7H,1H3,(H2,11,12,13)

InChI Key

WIBCODMQXSROKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-yl-(9CI) typically involves the following key steps:

  • Formation of Sulfonyl Chloride Intermediate:

    • Starting from 4-methylbenzenesulfonic acid or its derivatives, chlorosulfonic acid is employed to introduce the sulfonyl chloride (-SO2Cl) functional group at the para position relative to the methyl substituent.
    • This electrophilic aromatic substitution proceeds regioselectively to yield 4-methylbenzenesulfonyl chloride.
  • Preparation of Amino-Pyrazole Intermediate:

    • The pyrazole ring is functionalized at the 3-position with an amino substituent (–NH2) or prepared as a 1H-pyrazol-3-yl amine derivative.
    • This can be achieved via nitration of the pyrazole derivative followed by reduction (e.g., using iron powder and ammonium chloride) to convert nitro groups to amino groups.
  • Sulfonamide Formation via Nucleophilic Substitution:

    • The sulfonyl chloride intermediate reacts with the amino-pyrazole derivative in a nucleophilic substitution reaction.
    • This reaction proceeds rapidly under mild conditions, forming the sulfonamide bond (-SO2-NH-) linking the benzenesulfonyl moiety and the pyrazole ring.
    • The reaction typically yields the target compound as a solid, which can be purified by recrystallization from ethanol or other suitable solvents.

Detailed Synthetic Scheme

Step Reactants Conditions Product/Intermediate Yield & Notes
1 4-Methylbenzenesulfonic acid + Chlorosulfonic acid Electrophilic aromatic substitution, controlled temperature 4-Methylbenzenesulfonyl chloride High yield, regioselective reaction
2 1-Phenylpyrazole derivative + Nitration reagents (e.g., HNO3) Nitration followed by reduction with Fe/ NH4Cl 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenylamine Efficient conversion to amino intermediate
3 Sulfonyl chloride + Amino-pyrazole Stirring at room temperature or mild heating Benzenesulfonamide, 4-methyl-N-(1H-pyrazol-3-yl) Rapid reaction, no side products; purified by recrystallization

Characterization and Purification

  • The synthesized compounds are characterized by:
  • Purification is commonly achieved by recrystallization from ethanol, yielding solid products with high purity and good crystallinity.

Research Findings and Applications

Biological Activity Context

  • These benzenesulfonamide-pyrazole derivatives have been studied for antileishmanial activity, showing promising results against Leishmania infantum and Leishmania amazonensis.
  • The sulfonamide moiety contributes to biological activity by enhancing binding affinity to parasitic targets.
  • Molecular modeling studies indicate that modifications in electronic distribution, orientation, and lipophilicity of the pyrazole-sulfonamide derivatives can optimize interactions with biological targets.

Synthetic Efficiency and Scalability

  • The preparation methods described are noted for their:
    • High regioselectivity.
    • Mild reaction conditions.
    • Rapid reaction times with minimal side products.
  • These features support scalability for further pharmaceutical development.

Comparative Data Table of Related Benzenesulfonamide-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Preparation Highlights Biological Activity Notes
4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide C11H13N3O2S 251.31 Sulfonyl chloride + methylated pyrazole amine Antileishmanial potential, low cytotoxicity
4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide C18H17N3O3S 355.4 Similar sulfonamide formation with acetyl group Enhanced biological activity in some cases
4-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide C16H15N3O2S 313.4 Sulfonyl chloride + phenyl-substituted pyrazole amine Demonstrated antileishmanial activity

- PubChem Compound Summary: 4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide, PubChem CID 21790135.
- de Oliveira et al., "4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures," Molecules, 2018. (PMC6269060)

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

General Synthesis Procedure

  • Reactants : Combine an appropriate arylsulfonyl chloride with a pyrazole derivative.
  • Reaction Conditions : Stir the mixture at room temperature for approximately 2 hours.
  • Isolation : The product is isolated through base addition followed by acidification, and purified via recrystallization from ethanol.

Biological Activities

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) has demonstrated significant biological activities, particularly against Leishmania species. Research indicates that certain derivatives exhibit comparable efficacy to established treatments like pentamidine but with lower cytotoxicity .

Antileishmanial Activity

The compound's mechanism of action may involve interference with the metabolic pathways of parasites or inhibition of essential enzymatic functions crucial for their survival. In vitro studies have shown that derivatives can achieve IC50 values as low as 0.059 mM against Leishmania infantum and Leishmania amazonensis, indicating potent antileishmanial properties .

Antileishmanial Agents

The primary application of benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) lies in its potential as an antileishmanial agent. Its derivatives have been shown to have lower cytotoxicity compared to existing treatments, making them promising candidates for further development.

Carbonic Anhydrase Inhibitors

Recent studies have focused on the development of novel derivatives that target carbonic anhydrases (CA IX and CA XII), which are implicated in tumor acidosis and chemotherapy resistance. Compounds derived from benzenesulfonamide have shown promising results in inhibiting these enzymes, with KIs ranging from 15.9 to 67.6 nM .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
BenzenesulfonamideC7H9NO2SBasic structure; widely used in pharmaceuticals
4-MethylbenzenesulfonamideC8H11NO2SMethyl group enhances lipophilicity
4-(1H-Pyrazol-1-yl)benzenesulfonamideC10H10N2O2SDirectly related to pyrazole derivatives
SulfanilamideC6H8N2O2SFirst synthetic antibacterial drug

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) stands out due to its unique combination of pyrazole and sulfonamide functionalities, which contribute to its enhanced biological activity against specific pathogens compared to other similar compounds.

Case Studies

Several studies have documented the effectiveness of this compound in various biological assays:

  • Study on Antileishmanial Activity : A series of derivatives were synthesized and evaluated against Leishmania species, revealing significant activity with selectivity indices indicating lower toxicity compared to pentamidine .
  • Inhibition of Carbonic Anhydrases : Novel compounds derived from benzenesulfonamide were tested for their inhibitory effects on carbonic anhydrases, showing potential for enhancing tumor sensitivity to chemotherapy by mitigating acidosis .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in glaucoma patients or inhibit tumor growth in certain cancers .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Features and Substituent Effects

The activity and properties of benzenesulfonamides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name / Identifier Substituents on Benzene Heterocyclic/Aromatic Group Key Biological Activity/Application Molecular Weight (g/mol)
Compound A 4-methyl 1H-pyrazol-3-yl Not explicitly stated (inference: medicinal) ~227 (estimated)
N-[(2-substituted-styryl)... derivatives Variable (e.g., nitro) Styrylquinoline HIV integrase inhibition ~400–450 (estimated)
Prosulfuron Trifluoropropyl Triazine Herbicidal (pesticide) 419.3
13c () None Triazine-diphenylpyrazole Cell inhibition, migration modulation ~600 (estimated)
Benzenesulfonamide () None 1,2,4-triazol-3-yl Not specified 239.25
Key Observations:
  • Substituent Impact on Activity :

    • Nitro groups (e.g., ) enhance HIV inhibitory activity but may reduce metabolic stability due to electron-withdrawing effects .
    • Methyl groups (Compound A) likely improve lipophilicity and membrane permeability compared to polar substituents like nitro or chloro .
    • Trifluoropropyl groups (Prosulfuron) contribute to pesticidal activity via enhanced resistance to enzymatic degradation .
  • Heterocyclic Moieties :

    • Pyrazole (Compound A) and triazole () rings offer distinct hydrogen-bonding capabilities. Pyrazole’s dual nitrogen atoms may facilitate stronger interactions with targets like enzymes or receptors compared to triazoles .
    • Triazine-containing derivatives () exhibit broad applications, from anticancer to herbicidal, highlighting the versatility of this scaffold .

Biological Activity

Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) (CAS No. 3161-65-7) is a compound that has garnered attention due to its potential biological activities, particularly in the context of parasitic infections and as a therapeutic agent in various diseases. This article examines its biological activity, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, with a molecular weight of approximately 237.28 g/mol. The compound features a benzenesulfonamide backbone linked to a pyrazole ring, which is significant for its biological activity.

Antileishmanial Activity

Recent studies have highlighted the efficacy of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania species, particularly Leishmania infantum and Leishmania amazonensis. The compounds demonstrated promising in vitro activity, with IC50 values indicating their effectiveness in inhibiting parasite growth.

Table 1: Antileishmanial Activity of Selected Compounds

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
3b0.0590.070
3e0.0650.072
Pentamidine (control)Similar profile but higher cytotoxicity-

The compounds 3b and 3e exhibited the best profiles among the tested derivatives, showing lower IC50 values than pentamidine, a standard treatment for leishmaniasis, thus indicating their potential as alternative therapeutic agents .

Cytotoxicity Profile

The cytotoxicity of these compounds was evaluated using murine adherent peritoneal cells. The results indicated that the new derivatives had lower cytotoxicity compared to existing treatments, making them suitable candidates for further development.

Table 2: Cytotoxicity Comparison

CompoundCC50 (µM)Remarks
3bHigher than standard treatmentsLower toxicity profile
PentamidineLower than derivativesHigher toxicity

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the electronic regions and lipophilicity of the pyrazole derivatives significantly influenced their biological activity. Compounds adhering to Lipinski's "rule-of-five" exhibited favorable pharmacokinetic properties, suggesting good oral bioavailability .

Case Studies

Several case studies have documented the effectiveness of benzenesulfonamide derivatives in treating leishmaniasis:

  • Study on Efficacy Against L. infantum : A series of experiments demonstrated that compounds with sulfonamide groups showed enhanced activity against L. infantum, comparable to existing treatments but with reduced side effects.
  • Molecular Modeling Studies : Computational analysis indicated that structural modifications could enhance interaction with parasitic targets, paving the way for designing more potent derivatives .

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-N-1H-pyrazol-3-YL-benzenesulfonamide, and how can reaction progress be monitored?

Answer:
The synthesis typically involves coupling benzenesulfonyl chloride derivatives with substituted pyrazoles via electrophilic aromatic substitution. For example, 4-(3-(4-substitutedphenyl)-pyrazolyl)benzenesulfonamides are synthesized by reacting sulfonyl chlorides with pyrazole intermediates under basic conditions (e.g., using triethylamine) . Reaction progress can be monitored via thin-layer chromatography (TLC) to confirm intermediate formation and purity . Advanced monitoring may involve HPLC to quantify unreacted starting materials.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure:

  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), pyrazole protons (δ 6.0–7.0 ppm), and methyl groups (δ 2.0–3.0 ppm) .
  • ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm) and pyrazole carbons (δ 100–150 ppm) .
    Infrared (IR) spectroscopy identifies the sulfonamide group (S=O asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight .

Advanced: How can SHELX software be utilized in crystallographic analysis of this compound, and what challenges might arise during refinement?

Answer:
SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are used to resolve crystal structures. Key steps include:

  • Data Scaling : Correcting for absorption and radiation damage.
  • Twinned Data : SHELXL can handle twinning via the BASF parameter but requires high-resolution data (<1.2 Å) for reliable refinement .
    Challenges include disordered solvent molecules or flexible substituents (e.g., methyl groups), which may require constraints or isotropic refinement.

Advanced: What strategies are effective in resolving contradictory biological activity data across studies on this sulfonamide derivative?

Answer:
Contradictions in bioactivity (e.g., enzyme inhibition potency) may arise from:

  • Purity Variability : Validate compound purity via HPLC (≥95%) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme assays. For example, carbonic anhydrase inhibition assays should use consistent buffer systems .
  • Structural Confirmation : Re-examine crystallographic data to rule out polymorphic variations affecting activity .

Advanced: How can molecular docking studies be designed to explore interactions between this compound and carbonic anhydrase isoforms?

Answer:

Protein Preparation : Retrieve isoform structures (e.g., hCA II, PDB ID 3KS3) and optimize hydrogen bonding networks.

Ligand Parameterization : Assign charges using Gaussian09 at the B3LYP/6-31G* level .

Docking Software : Use AutoDock Vina or GOLD with flexible active-site residues (e.g., Zn²⁺ coordination residues).

Validation : Compare docking poses with crystallographic data (if available) and correlate binding scores (ΔG) with experimental IC₅₀ values .

Advanced: How do substituent modifications on the pyrazole ring influence the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Answer:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding to hydrophobic pockets in enzymes like carbonic anhydrase .
  • Methoxy Substitutions : Improve solubility but may reduce affinity due to steric clashes .
  • Para-Substituted Phenyl Rings : Increase π-π stacking interactions, as seen in derivatives with 4-bromophenyl groups showing higher inhibition (IC₅₀ < 10 nM) .

Basic: What safety and handling protocols are recommended for this compound during laboratory synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Synthesize in a fume hood due to potential release of sulfonyl chloride intermediates .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers validate the absence of polymorphic forms in synthesized batches of this compound?

Answer:

  • PXRD : Compare experimental powder X-ray diffraction patterns with single-crystal data .
  • DSC/TGA : Detect thermal events (melting points, decomposition) indicative of polymorphs .
  • Solid-State NMR : Resolve crystallographic differences in ¹³C chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.